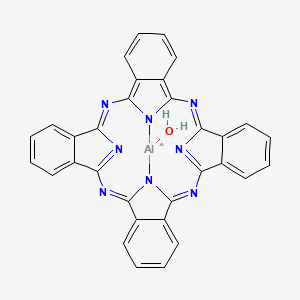
Aluminum phthalocyanine hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C32H17AlN8O. It is a derivative of phthalocyanine, a macrocyclic compound that consists of four isoindole units linked by nitrogen atoms to form a conjugated ring system. The central aluminum ion is coordinated to the nitrogen atoms of the phthalocyanine ring and a hydroxide group. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under high-temperature conditions and requires a solvent such as dimethylformamide (DMF) or nitrobenzene.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Aluminum phthalocyanine hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum phthalocyanine oxide.
Reduction: It can be reduced to form aluminum phthalocyanine.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Aluminum phthalocyanine oxide.
Reduction: Aluminum phthalocyanine.
Substitution: Various substituted aluminum phthalocyanine derivatives.
Scientific Research Applications
Aluminum phthalocyanine hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other phthalocyanine derivatives.
Biology: Employed in photodynamic therapy for cancer treatment due to its photosensitizing properties.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of aluminum phthalocyanine hydroxide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and destroys them upon light activation.
Comparison with Similar Compounds
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Aluminum phthalocyanine hydroxide is unique due to its specific coordination of the aluminum ion with a hydroxide group, which imparts distinct chemical and photophysical properties. Compared to other metal phthalocyanines, it exhibits higher stability and efficiency in generating reactive oxygen species, making it particularly effective in photodynamic therapy applications.
Properties
CAS No. |
15554-15-1 |
|---|---|
Molecular Formula |
C32H17AlN8O |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide |
InChI |
InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1 |
InChI Key |
QMBKZWHVFIDIRL-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)
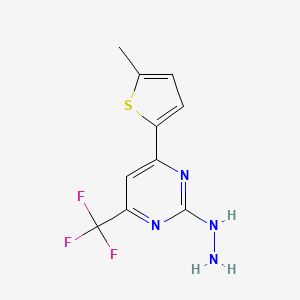
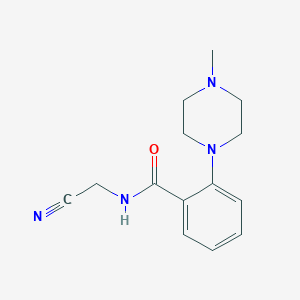
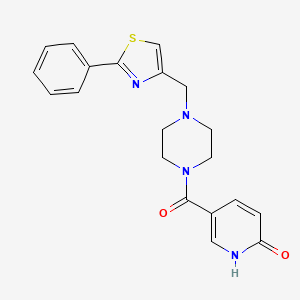
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
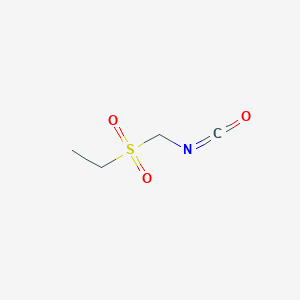
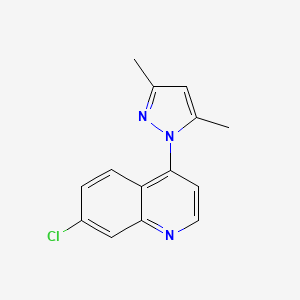
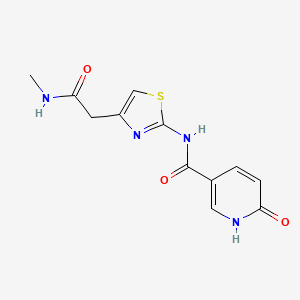
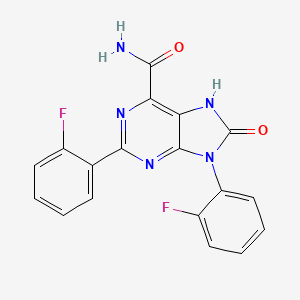
![2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2558436.png)

![3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2558438.png)
